molecular formula C19H21BFNO3 B8088533 4-fluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

4-fluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

Cat. No.: B8088533
M. Wt: 341.2 g/mol
InChI Key: FQXFWLOPMUQGRI-UHFFFAOYSA-N
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Description

4-Fluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a boronate ester-containing benzamide derivative. Its structure features a fluorinated benzamide moiety linked to a phenyl group substituted with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems, which are critical in pharmaceuticals, materials science, and organic electronics .

Properties

IUPAC Name

4-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BFNO3/c1-18(2)19(3,4)25-20(24-18)14-7-11-16(12-8-14)22-17(23)13-5-9-15(21)10-6-13/h5-12H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXFWLOPMUQGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide typically involves a multi-step process:

    Formation of the Boronic Ester: The initial step involves the reaction of 4-bromo-1-fluorobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction forms the boronic ester intermediate.

    Amidation Reaction: The boronic ester intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely be scaled up using similar reaction conditions but optimized for larger batch sizes. This would involve the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of rigorous purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom, which is a good leaving group.

    Cross-Coupling Reactions: The boronic ester group makes it a suitable candidate for Suzuki-Miyaura coupling reactions, where it can react with aryl halides to form biaryl compounds.

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates and drive reactions to completion.

    Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Substituted Benzamides: Formed through nucleophilic substitution reactions.

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine:

    Drug Development:

Industry:

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through its functional groups:

    Boronic Ester Group: Participates in cross-coupling reactions by forming transient complexes with palladium catalysts.

    Fluorine Atom: Enhances the compound’s reactivity in substitution reactions due to its electronegativity.

Molecular Targets and Pathways:

    Enzymatic Inhibition: Potential to inhibit enzymes by binding to active sites through its boronic ester group.

    Signal Transduction: May affect cellular signaling pathways by interacting with specific proteins.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Structural Differentiation Synthesis Yield Melting Point (°C) Key Applications/Properties References
4-Fluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide (Target Compound) Fluorine at para-position of benzamide; unmodified amide nitrogen Not reported Not reported Suzuki coupling intermediate; potential electronic applications
4-(tert-Butyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide tert-Butyl at para-position of benzamide 81% Not reported Enhanced lipophilicity; intermediates for cancer therapeutics (tubulin inhibition studies)
2-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Fluorine at ortho-position; methyl group on amide nitrogen Not reported Not reported Modified electronic profile for tailored cross-coupling reactivity
N-Methoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Methoxy-methyl group on amide nitrogen Not reported 94–101 Stabilized amide bond; solubility modulation
4-(tert-Butyl)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide tert-Butyl at para-position; boronate ester at meta-position of phenyl ring Not reported Not reported Structural isomerism studies; asymmetric synthesis

Electronic and Physicochemical Properties

  • Lipophilicity : tert-Butyl-substituted analogues exhibit increased hydrophobicity, making them suitable for membrane-permeable probes or therapeutics .
  • Solubility : N-Methoxy-N-methyl derivatives (e.g., compound from ) demonstrate improved solubility in polar solvents due to the methoxy-methyl group, which disrupts crystallinity .

Key Research Findings and Limitations

  • Synthetic Efficiency : tert-Butyl analogues achieve higher yields (81%) compared to fluorinated derivatives, where yields are often unreported .
  • Thermal Stability : N-Methoxy-N-methyl derivatives exhibit lower melting points (94–101°C), suggesting reduced crystallinity and enhanced processability .
  • Knowledge Gaps: Biological activity data for the target compound are absent in the provided evidence. Most applications focus on its role as a synthetic intermediate.

Biological Activity

4-fluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C19H21BFNO
  • Molecular Weight : 293.2 g/mol
  • CAS Number : 871366-43-7
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily linked to its ability to inhibit certain kinases and modulate cellular processes. Key areas of activity include:

1. Kinase Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on various kinases such as GSK-3β and IKK-β. For example:

  • GSK-3β Inhibition : Compounds with similar structures have shown IC50 values ranging from 10 to 1314 nM against GSK-3β. The most potent inhibitors typically contain isopropyl or cyclopropyl substituents .

2. Cytotoxicity Studies

Cytotoxicity assays in cell lines such as HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) have been conducted to assess the viability impacts of this compound. Notably:

  • Compounds related to this structure demonstrated varying cytotoxic effects at concentrations from 0.1 µM to 100 µM. Some compounds showed no significant decrease in cell viability across tested concentrations .

3. Anti-inflammatory Effects

The compound's potential anti-inflammatory properties were evaluated through assays measuring nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 cells:

  • Significant reductions in NO and IL-6 levels were observed at lower concentrations (1 µM), suggesting that this compound may have therapeutic implications in inflammatory conditions .

Data Tables

Biological ActivityTargetIC50 Range (nM)Notes
GSK-3β InhibitionGSK-3β10 - 1314Potency varies with substituent type
CytotoxicityHT-22/BV-2VariesNo significant decrease in viability at low concentrations
Anti-inflammatoryBV-2Significant reduction at 1 µMReduces NO and IL-6 levels

Case Studies

Several studies have highlighted the biological relevance of compounds similar to this compound:

Case Study 1: GSK-3β Inhibition

In a study assessing multiple derivatives for GSK-3β inhibition:

  • Compounds with bulky substituents showed decreased inhibitory activity compared to those with smaller groups .

Case Study 2: Cytotoxicity Evaluation

A cytotoxicity evaluation indicated that certain derivatives did not affect cell viability significantly at concentrations up to 10 µM:

  • This suggests a favorable safety profile for potential therapeutic applications .

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